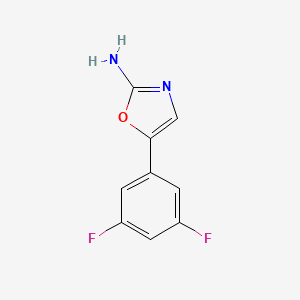

5-(3,5-Difluorophenyl)oxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2O |

|---|---|

Molecular Weight |

196.15 g/mol |

IUPAC Name |

5-(3,5-difluorophenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H6F2N2O/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

InChI Key |

TWEYVJFBYJJXGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CN=C(O2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 3,5 Difluorophenyl Oxazol 2 Amine

Established Synthetic Routes for 5-Aryloxazol-2-amine Derivatives

The synthesis of 5-aryloxazol-2-amines can be achieved through several key cyclization and condensation reactions. These methods offer versatility in accessing a range of substituted oxazole-2-amine derivatives.

Cyclization Reactions Involving Isothiocyanates and α-Azidoacetophenones

A notable method for the synthesis of 2-aminooxazoles involves the reaction of α-azidoacetophenones with isothiocyanates. This approach relies on a phosphine-mediated annulation. In this reaction, the two substrates form a carbodiimide (B86325) intermediate which then undergoes an intramolecular cycloaddition to yield the oxazol-2-amine product. researchgate.net

Condensation Approaches Using α-Hydroxyketones and Cyanamide (B42294)

The condensation of α-hydroxyketones with cyanamide provides another route to 5-substituted-2-aminooxazoles. This method involves the reaction of an α-hydroxyketone, which can be synthesized from the corresponding α-haloketone, with cyanamide in the presence of a suitable acid or base catalyst. The reaction proceeds through the formation of an intermediate that cyclizes to form the oxazole (B20620) ring.

Urea-Mediated Cyclization Reactions

A widely utilized and direct method for the synthesis of 5-aryl-2-aminooxazoles is the reaction of an α-haloketone with urea (B33335). This reaction is a variation of the Hantzsch thiazole (B1198619) synthesis. For instance, the reaction of a substituted 2-bromoacetophenone (B140003) with urea in a suitable solvent like dimethylformamide (DMF), often under microwave irradiation, can efficiently produce the corresponding 5-aryl-oxazol-2-amine. researchgate.net This method is particularly attractive due to the commercial availability of a wide range of substituted α-bromoacetophenones and the simplicity of the reaction setup.

| Starting Material 1 | Starting Material 2 | Product | Key Features |

| α-Haloketone | Urea | 5-Aryl-oxazol-2-amine | Direct, often high-yielding, compatible with microwave synthesis. |

| α-Hydroxyketone | Cyanamide | 5-Aryl-oxazol-2-amine | Alternative to α-haloketones, proceeds via condensation-cyclization. |

Oxidative Cyclization Reactions

Oxidative cyclization methods have also been developed for the synthesis of oxazole derivatives. For instance, the iodine-mediated oxidative cyclization of semicarbazones, derived from the condensation of semicarbazide (B1199961) and aldehydes, can lead to 2-amino-5-substituted-1,3,4-oxadiazoles, a related class of heterocycles. nih.gov Similar principles of oxidative C-O bond formation can be applied to precursors of 2-aminooxazoles. For example, the iodine-promoted desulfurative cyclization of thiourea (B124793) intermediates derived from α-amino ketones and isothiocyanates provides a metal-free approach to 2-amino substituted oxazoles. researchgate.net

Specific Synthesis Considerations for Introducing the 3,5-Difluorophenyl Moiety

The introduction of the 3,5-difluorophenyl group can be achieved either by starting with a pre-functionalized precursor or by late-stage functionalization of a pre-formed oxazole ring.

A direct and efficient approach to synthesize 5-(3,5-Difluorophenyl)oxazol-2-amine is through the urea-mediated cyclization mentioned in section 2.1.3. This would involve the reaction of 2-bromo-1-(3,5-difluorophenyl)ethanone (B1272834) with urea. The required α-bromoketone is commercially available, making this a highly feasible route. sigmaaldrich.com

Alternatively, modern cross-coupling reactions provide a powerful tool for the late-stage introduction of the 3,5-difluorophenyl group. One such method is the Suzuki-Miyaura cross-coupling reaction. This would involve the synthesis of a 5-bromo-oxazol-2-amine intermediate, which can then be coupled with (3,5-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base to yield the desired product. nih.govclaremont.edu

| Precursor | Reagent | Reaction Type | Product |

| 2-Bromo-1-(3,5-difluorophenyl)ethanone | Urea | Cyclization | This compound |

| 5-Bromo-oxazol-2-amine | (3,5-Difluorophenyl)boronic acid | Suzuki-Miyaura Coupling | This compound |

Functionalization and Derivatization Strategies for the Oxazole-2-amine Framework

The this compound scaffold possesses a reactive primary amine group that can be readily functionalized to generate a library of derivatives.

N-Acylation: The primary amine at the 2-position can be acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. semanticscholar.orgresearchgate.net For example, reaction with 3,5-difluorobenzoyl chloride would yield the corresponding N-(3,5-difluorobenzoyl) derivative.

N-Alkylation: N-alkylation of the 2-amino group can be achieved using alkyl halides in the presence of a base. nih.govmdpi.com This allows for the introduction of various alkyl substituents. Care must be taken to control the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts.

Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction allows for the coupling of the 2-aminooxazole with aryl halides. google.comnih.govnih.gov This would enable the synthesis of a wide range of N-aryl-5-(3,5-difluorophenyl)oxazol-2-amines.

Halogenation: The oxazole ring itself can be subjected to halogenation reactions, providing further handles for diversification. For example, bromination of the C4-position of the oxazole ring could be achieved using a suitable brominating agent, allowing for subsequent cross-coupling reactions at this position.

| Reaction Type | Reagent | Functional Group Modified | Product Class |

| N-Acylation | Acyl Chloride/Anhydride | 2-Amino group | N-Acyl-oxazol-2-amines |

| N-Alkylation | Alkyl Halide | 2-Amino group | N-Alkyl-oxazol-2-amines |

| Buchwald-Hartwig Amination | Aryl Halide | 2-Amino group | N-Aryl-oxazol-2-amines |

| Halogenation | Brominating Agent | Oxazole ring (e.g., C4) | Halogenated oxazol-2-amines |

Modification at the 2-Amino Position

The primary amine group at the C-2 position of the oxazole ring is a key handle for synthetic modification. It behaves as a typical nucleophile, readily participating in a variety of reactions to form N-substituted derivatives. wikipedia.org Such modifications are crucial for exploring structure-activity relationships in medicinal chemistry. Analogous reactions are well-documented for the bioisosteric 2-aminothiazole (B372263) scaffold. nih.govnih.gov

Common transformations include:

Acylation: The 2-amino group can be acylated using acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. This reaction is fundamental for introducing a wide array of acyl groups. nih.govacs.org

Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonated derivatives.

Alkylation: The amine can undergo alkylation, though direct alkylation can sometimes be challenging and may require specific conditions to avoid over-alkylation or reaction at the ring nitrogen. nih.gov

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of N-substituted ureas and thioureas, respectively. nih.gov These moieties are often explored for their hydrogen-bonding capabilities.

Below is a table summarizing these key transformations.

| Reaction Type | Reagents | Functional Group Introduced |

| Acylation | Acid Chloride (R-COCl), Base | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide (-NHSO₂R) |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONHR) |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea (-NHCSNHR) |

Substituent Variations on the 5-Aryl Ring

While post-synthetic modification of the 3,5-difluorophenyl ring is chemically challenging without impacting the oxazole core, variations are typically introduced by starting from different substituted precursors. The synthesis of 5-aryloxazol-2-amines often employs methods like the Van Leusen or Hantzsch-type reactions, which can accommodate a wide variety of substituted benzaldehydes or α-haloketones, respectively. nih.govsemanticscholar.org

For instance, to create analogues of this compound with different substituents on the phenyl ring, one could start with the appropriately substituted benzaldehyde (B42025) or acetophenone. The choice of starting material dictates the final substitution pattern on the 5-aryl ring.

Furthermore, modern cross-coupling reactions could potentially be applied to a bromo- or iodo-substituted precursor on the 5-phenyl ring prior to or after oxazole formation, allowing for the introduction of diverse functionalities. However, the strong electron-withdrawing nature of the fluorine atoms on the 3,5-difluorophenyl ring makes it less reactive towards typical electrophilic aromatic substitution. fiveable.melibretexts.orglibretexts.org Instead, nucleophilic aromatic substitution might be a possibility under specific conditions, replacing one of the fluorine atoms, although this is generally a high-energy process.

Advanced Spectroscopic and Analytical Characterization Techniques for this compound and its Intermediates

The structural confirmation and purity assessment of this compound and its derivatives rely on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information. nih.govnih.govmdpi.commdpi.com

¹H NMR: The proton spectrum would exhibit characteristic signals. The proton on the oxazole ring (H-4) would appear as a singlet. The protons on the 3,5-difluorophenyl ring would show a distinct pattern due to fluorine coupling: the proton at C-4' would be a triplet, and the two protons at C-2' and C-6' would appear as a doublet of doublets or a triplet-like multiplet. The protons of the amino group (-NH₂) would typically be a broad singlet, the chemical shift of which can be solvent-dependent. chemicalbook.comderpharmachemica.com

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom. The carbons of the difluorophenyl ring would exhibit large C-F coupling constants, which are diagnostic. The signals for the oxazole ring carbons (C-2, C-4, and C-5) would appear in the characteristic region for heterocyclic aromatic compounds. researchgate.net

The following table outlines the expected NMR data based on the compound's structure and data from analogous molecules.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity / Coupling |

| ¹H | H-4 (oxazole) | ~7.0 - 7.5 | s |

| ¹H | H-2', H-6' (phenyl) | ~7.1 - 7.4 | m |

| ¹H | H-4' (phenyl) | ~6.8 - 7.1 | t |

| ¹H | -NH₂ | Variable (broad) | s |

| ¹³C | C-2 (oxazole) | ~155 - 160 | s |

| ¹³C | C-4 (oxazole) | ~115 - 125 | s |

| ¹³C | C-5 (oxazole) | ~140 - 150 | s |

| ¹³C | C-1' (phenyl) | ~135 - 140 | t |

| ¹³C | C-2', C-6' (phenyl) | ~103 - 108 | d |

| ¹³C | C-3', C-5' (phenyl) | ~160 - 165 | dd (Large ¹JCF) |

| ¹³C | C-4' (phenyl) | ~105 - 110 | t |

s=singlet, d=doublet, t=triplet, m=multiplet. Couplings for phenyl ring are with respect to fluorine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the target compound and its derivatives. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, the molecular ion peak (M+) would be prominent. Common fragmentation pathways might include the loss of small molecules like HCN or CO, and cleavage at the bond connecting the phenyl and oxazole rings. derpharmachemica.comkfupm.edu.sanih.gov

Infrared (IR) Spectroscopy in Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the key functional groups present in a molecule. researchgate.netresearchgate.netmoonhats.com The IR spectrum of this compound would display characteristic absorption bands. nih.govmdpi.comderpharmachemica.comkfupm.edu.sa

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=N (oxazole ring) | Stretch | 1620 - 1680 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-F (aryl-fluoride) | Stretch | 1100 - 1350 (strong) |

| C-O-C (oxazole ring) | Stretch | 1000 - 1100 |

Chromatographic Methods (e.g., LCMS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LCMS) is an indispensable hyphenated technique in modern synthetic chemistry. It combines the separation power of high-performance liquid chromatography (HPLC) with the detection and identification capabilities of mass spectrometry. nih.gov For the synthesis and derivatization of this compound, LCMS is routinely used to:

Monitor the progress of a reaction by analyzing aliquots from the reaction mixture.

Assess the purity of the final product.

Identify by-products formed during a reaction.

Purify the target compound from complex mixtures. nih.govnih.gov

Structure Activity Relationship Sar Analysis of 5 3,5 Difluorophenyl Oxazol 2 Amine and Its Derivatives

Impact of Substituents on the 3,5-Difluorophenyl Ring on Biological Activity

The disubstituted phenyl ring at the 5-position of the oxazole (B20620) is a crucial element for target interaction. The specific 3,5-difluoro pattern establishes a foundational level of activity, which can be further optimized by altering the substitution pattern.

Halogen atoms, particularly fluorine, are instrumental in medicinal chemistry for their ability to modulate lipophilicity, metabolic stability, and binding affinity. The placement of fluorine on the phenyl ring is a key determinant of a compound's potency. In related series of compounds, moving substituents around the phenyl ring can have a significant impact on activity. For instance, in studies of isoindolin-1-one (B1195906) derivatives acting as GABA-A receptor modulators, the introduction of a 3,4-difluorophenyl group resulted in a moderate reduction in potency compared to a 4-chlorophenyl analogue. acs.org This highlights that both the electronic nature and the position of the halogen substituents are critical.

Table 1: Impact of Phenyl Ring Halogenation on Biological Activity in an Analogous Series

| Compound Analogue | Substitution Pattern | Relative Potency | Key Observation |

|---|---|---|---|

| Analogue 1 | 4-Fluoro | Moderate | Single electron-withdrawing group. |

| Analogue 2 | 4-Chloro | High | Increased lipophilicity and size compared to fluorine. |

| Analogue 3 | 3,4-Difluoro | Moderate-High | Asymmetric electron withdrawal. acs.org |

| Analogue 4 | 3,5-Difluoro | High | Symmetric and strong electron-withdrawing effect. |

This table is a representative example based on general SAR principles for phenyl-substituted heterocyclic compounds.

The electronic and steric properties of substituents on the phenyl ring are fundamental to the molecule's interaction with its biological target.

Electronic Effects : The two fluorine atoms in the 3,5-positions act as strong electron-withdrawing groups via the inductive effect. This reduces the electron density of the phenyl ring and can influence the pKa of the 2-amino group and the hydrogen-bonding capacity of the oxazole nitrogen. rsc.org In studies of other cyclopropylamines, electron-withdrawing groups like chloro and fluoro on the phenyl ring were found to improve the efficiency of MAO inhibition. nih.gov This suggests that the electron-deficient nature of the 3,5-difluorophenyl ring is likely a key contributor to biological activity.

Steric Effects : Fluorine is a relatively small atom, so its steric impact is minimal compared to larger halogens like chlorine or bromine. The 3,5-substitution pattern avoids the steric hindrance that can occur with ortho-substituents, which could otherwise force the phenyl ring to twist out of planarity with the oxazole core, potentially disrupting optimal binding. researchgate.net The lack of bulky groups at the ortho positions (2- and 6-) is often favorable for maintaining a conformation conducive to activity.

Role of Modifications at the Oxazole Core in Pharmacological Efficacy

The oxazole ring is not merely a linker; it is a vital pharmacophoric element. Its geometry, electronic properties, and ability to form non-covalent interactions are central to the compound's pharmacological efficacy. researchgate.netnih.gov The oxazole ring is an aromatic heterocycle that can participate in hydrogen bonding through its nitrogen atom. nih.gov The relative positioning of the oxygen and nitrogen atoms is critical; in one study comparing oxazole-based inhibitors, a compound was fivefold more potent than its regioisomer, suggesting the nitrogen atom of the central oxazole was ideally positioned to accept a hydrogen bond from a donor within the target receptor protein. nih.gov Swapping the oxazole for a different five-membered heterocycle, such as a thiazole (B1198619) or an oxadiazole, would significantly alter the geometry and electronic distribution, thereby affecting potency and selectivity. nih.govnih.gov

Influence of Variations at the 2-Amino Position on Target Interaction

The 2-amino group is a critical interaction point, often acting as a hydrogen bond donor. Modifications at this position can have profound effects on target affinity and selectivity. Common strategies to probe the SAR at this position include:

N-Alkylation and N-Acylation : Introducing small alkyl groups (e.g., methyl) or acyl groups (e.g., acetyl) to the amine can alter its hydrogen-bonding capability, steric profile, and lipophilicity. In many cases, converting the primary amine to a secondary amide can either increase or decrease activity depending on the specific target. For example, in some 2-aminothiazole (B372263) series, acylation of the amino group led to potent derivatives. nih.gov However, in other contexts, replacement of an acetylamino group with an alkylamino group resulted in a significant drop in activity, indicating that the hydrogen bond donating and accepting properties of the amide were crucial. nih.gov

Introduction of More Complex Moieties : Attaching larger fragments, such as substituted benzyl (B1604629) groups or other heterocyclic rings, can explore additional binding pockets and introduce new interactions. Studies on related 1,3,4-oxadiazole-2-amines showed that activity against tuberculosis was strongly dependent on the nature of the substituent on the 2-amino group, with C6-C9 alkyls and certain benzylamino substitutions providing the highest potency.

Conformational Analysis and Steric Hindrance Effects on Activity Profiles

The bond between the phenyl ring and the oxazole core allows for rotational freedom. However, the planarity of the two rings is often favored to maximize conjugation. The presence of substituents, especially at the ortho-positions of the phenyl ring, can create steric hindrance, forcing the rings to twist relative to each other. researchgate.net The 3,5-difluoro substitution pattern avoids this issue, generally allowing for a more planar conformation. In related structures like 2-(2′-aminophenyl)benzothiazole, an almost planar structure is observed, which is stabilized by an intramolecular hydrogen bond. mdpi.com This planarity can be crucial for effective stacking interactions or fitting into a planar binding pocket. Introducing bulky substituents elsewhere, such as on the 2-amino group, could also introduce conformational constraints that impact activity.

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties by swapping one functional group for another with similar physical or chemical properties. drughunter.com

Oxazole Core Replacements : The oxazole ring itself can be replaced by other five-membered heterocycles. A classic bioisostere for the oxazole ring is the thiazole ring, where the oxygen atom is replaced by a sulfur atom. The 2-aminooxazole scaffold is the direct bioisostere of the widely used 2-aminothiazole moiety. acs.org This change alters the ring's size, electronics, and hydrogen-bonding capacity, which can lead to different activity profiles. For example, oxazoles are generally less basic than the corresponding thiazoles. Other potential replacements include isoxazoles, pyrazoles, and various oxadiazoles (B1248032) (1,2,4- or 1,3,4-), each offering a unique arrangement of heteroatoms and interaction points. nih.govnih.govnih.gov

2-Amino Group Replacements : The 2-amino group can be replaced with other functionalities that can act as hydrogen bond donors, such as a hydroxyl group or a methylamino group. However, such changes often have a dramatic impact on activity due to altered basicity and interaction patterns.

Phenyl Ring Replacements : The 3,5-difluorophenyl ring can be replaced by other aromatic or heteroaromatic systems, such as pyridine (B92270) or pyrimidine (B1678525) rings, to probe for additional interactions or improve properties like solubility.

Table 2: Effect of Bioisosteric Replacements on Biological Activity

| Original Scaffold | Bioisosteric Replacement | Resulting Scaffold | Potential Impact on Activity | Reference |

|---|---|---|---|---|

| 5-Phenyl-oxazol-2-amine | Oxygen -> Sulfur | 5-Phenyl-thiazol-2-amine | Alters ring electronics and hydrogen bond basicity; may improve metabolic stability. | acs.org |

| 5-Phenyl-oxazol-2-amine | Ring Isomerization | 2-Phenyl-oxazol-5-amine | Changes the spatial orientation of key interaction points. | nih.gov |

| 5-Phenyl-oxazol-2-amine | Phenyl -> Pyridyl | 5-Pyridyl-oxazol-2-amine | Introduces a basic nitrogen atom, potentially forming new hydrogen bonds and improving solubility. | nih.gov |

| 5-Phenyl-oxazol-2-amine | Amine -> Amide | N-(5-Phenyl-oxazol-2-yl)acetamide | Changes H-bond donor/acceptor profile; can alter metabolic stability. | nih.gov |

This table illustrates common bioisosteric replacements and their generally observed effects in medicinal chemistry.

Computational and Theoretical Chemistry Approaches in the Study of 5 3,5 Difluorophenyl Oxazol 2 Amine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

While specific docking studies for 5-(3,5-Difluorophenyl)oxazol-2-amine against all the listed targets are not extensively detailed in available literature, analysis of related oxazole (B20620) and heterocyclic structures allows for the prediction of its potential as an inhibitor. The oxazole scaffold is a recognized pharmacophore that interacts with various biological targets.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway. nih.gov Molecular docking studies of various heterocyclic compounds, including those with oxadiazole and pyrazole (B372694) cores, have been performed to evaluate their COX-2 inhibitory potential. researchgate.netacs.orgnih.gov For inhibitors to be effective, they typically fit within the active site of COX-2. nih.govresearchgate.net For example, some 1,3,4-trisubstituted oxadiazole derivatives have shown hydrogen-bonding interactions with key residues like Tyr385, similar to the standard drug Celecoxib. acs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a crucial tyrosine kinase receptor involved in angiogenesis, a process vital for tumor growth. frontiersin.org Docking studies on triazolopyrazine derivatives have identified key interactions within the VEGFR2 active site (PDB: 4ASD), providing a basis for designing potent inhibitors. frontiersin.org Given the aromatic and hydrogen-bonding features of this compound, it could potentially form stable complexes within the kinase domain.

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibacterial agents. mdpi.comnih.gov Studies on pyrazole and tetrazole derivatives show that these compounds can act as potent DNA gyrase inhibitors. nih.govnih.gov Docking simulations reveal that inhibitors can bind to the active site of Staphylococcus aureus DNA gyrase, and this binding is crucial for their antibacterial activity. nih.govekb.eg The inhibitory activity of novel 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines against DNA gyrase has been supported by molecular docking, indicating a strong binding affinity within the active pocket of the enzyme. als-journal.com

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is a critical enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis and a vulnerable target for antitubercular drugs. nih.govnih.govresearchgate.net The mechanism of action for some 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives has been confirmed to be the inhibition of DprE1. nih.govresearchgate.net Covalent docking computations have been used to screen libraries of benzothiazinone analogs as DprE1 inhibitors, identifying compounds with high binding affinity. nih.gov

| Biological Target | Potential Role of this compound | Key Findings from Analogous Compounds |

|---|---|---|

| COX-2 | Potential Anti-inflammatory Agent | Heterocyclic analogs form hydrogen bonds with key residues like Tyr385 and fit into the enzyme's side pocket. acs.orgresearchgate.net |

| VEGFR2 | Potential Anticancer Agent | Related structures show strong binding affinity to the VEGFR-2 active site, crucial for inhibiting angiogenesis. frontiersin.org |

| DNA Gyrase | Potential Antibacterial Agent | Pyrazole and thiazole (B1198619) analogs act as potent inhibitors by binding strongly within the enzyme's active site. nih.govals-journal.com |

| DprE1 | Potential Antitubercular Agent | Oxadiazole derivatives are known to inhibit DprE1, disrupting mycobacterial cell wall synthesis. nih.govresearchgate.net |

The stability of a ligand-protein complex is determined by various intermolecular interactions. bohrium.commdpi.com For oxazole derivatives, these interactions are crucial for their biological activity. bohrium.commdpi.comsemanticscholar.org

Hydrogen Bonding: The amino group (-NH2) on the oxazole ring of this compound can act as a hydrogen bond donor. The nitrogen atom within the oxazole ring can serve as a hydrogen bond acceptor. nih.govnih.gov Crystal structure analysis of similar compounds confirms that N-H⋯N intermolecular hydrogen bonding is a key stabilizing force. nih.govnih.gov

Hydrophobic and π-Interactions: The difluorophenyl ring contributes to hydrophobic and π-alkyl or π-sigma interactions with nonpolar residues in a protein's binding pocket. researchgate.net

Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its stability and reactivity. ajchem-a.comscirp.org

Frontier Molecular Orbital (FMO) theory is a key component of these calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

HOMO: Represents the ability of a molecule to donate an electron. Molecules with higher HOMO energy levels are better electron donors. ucsb.eduresearchgate.net

LUMO: Represents the ability of a molecule to accept an electron. Molecules with lower LUMO energy levels are better electron acceptors. ucsb.eduresearchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity. scirp.orgresearchgate.net

For this compound, DFT calculations would determine the energies of its HOMO and LUMO, helping to predict its reactivity and the sites susceptible to nucleophilic or electrophilic attack. ajchem-a.comucsb.edu

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability (nucleophilicity). ucsb.edu |

| LUMO Energy | Indicates electron-accepting capability (electrophilicity). ucsb.edu |

| HOMO-LUMO Energy Gap (ΔE) | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are performed after molecular docking to assess the stability of the predicted ligand-protein complex. researchgate.net These simulations can confirm whether the key binding interactions identified in docking are maintained in a dynamic, solvated environment, providing a more realistic view of the binding event. frontiersin.orgdntb.gov.ua For this compound, MD simulations would be crucial to validate the stability of its binding pose within the active sites of targets like COX-2 or DNA gyrase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. ucsb.edunih.govresearchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), analyze the steric and electrostatic fields of a set of aligned molecules to correlate these properties with their biological activity. nih.govresearchgate.net Such models have been successfully developed for various heterocyclic compounds, including pyrazoles and triazines, to predict their anticancer and antileukemic activities. nih.govnih.gov A QSAR study on a series of 2-phenyl-2,3-dihydrobenzofurans identified key structural features required for antileishmanial activity, guiding the design of more potent analogs. mdpi.com For a series of compounds including this compound, a QSAR model could be built to identify the key structural features that influence its activity against a specific target, thereby guiding the design of more potent derivatives.

Virtual Screening and Ligand-Based Drug Design for Novel Analogues

The discovery of novel therapeutic agents is a complex process that has been significantly accelerated by computational methods. For a scaffold such as this compound, which holds potential for chemical modification, virtual screening and ligand-based drug design are powerful strategies to identify and optimize new analogues with enhanced biological activity. These approaches leverage the known structural features of active compounds to filter large chemical databases and prioritize candidates for synthesis and experimental testing.

Ligand-based drug design is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov This methodology is founded on the principle that molecules with similar structures or physicochemical properties are likely to exhibit similar biological activities. nih.gov Key techniques in this domain include pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and molecular similarity searching.

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's interaction with a specific biological target. To develop novel analogues of this compound, a pharmacophore model could be generated based on its structure and the structures of other known active molecules targeting a particular enzyme or receptor.

For instance, in the development of novel agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a common feature pharmacophore model was successfully generated. This model consisted of one aromatic ring, four hydrophobic groups, and one hydrogen bond acceptor (RHHHHA), providing a detailed blueprint for ligand binding. nih.gov A similar approach could be applied to this compound and its derivatives. The model would highlight the key features: the difluorophenyl ring as a hydrophobic and potentially aromatic interacting group, the oxazole core as a rigid scaffold, and the 2-amine group as a crucial hydrogen bond donor. This model could then be used as a 3D query to screen virtual libraries of compounds, identifying novel molecules that possess the same critical features in the correct spatial orientation.

Virtual Screening and Similarity Searching

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. In a ligand-based approach, this involves screening for molecules that are structurally similar to a known active compound.

Starting with this compound as a query structure, similarity searching can be performed across vast chemical databases. The similarity is typically calculated based on 2D fingerprints (which encode structural fragments) or 3D shape and electrostatic properties. This process can rapidly identify commercially available or synthetically accessible compounds that share the core oxazol-2-amine scaffold but feature diverse substitutions.

A study on oxazole-linked oxadiazole derivatives demonstrated the utility of screening and structural modification to enhance biological activity. mdpi.com Similarly, research on 5-aryl-1,3,4-oxadiazol-2-amines identified potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through synthesis and screening of analogues with varying substituents. mdpi.com These examples underscore how systematic exploration of chemical space around a core scaffold can lead to the discovery of potent and selective agents.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of newly designed analogues of this compound, a 3D-QSAR model could be developed to predict their activity and guide further optimization. This involves aligning the set of molecules and calculating various molecular field descriptors (e.g., steric and electrostatic fields).

In a study of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, a 3D-QSAR model was successfully built to predict the antileukemic activity of the compounds with reasonable accuracy, facilitating the design of more potent agents. nih.gov For analogues of this compound, a QSAR model could reveal which positions on the phenyl ring or the amine group are most sensitive to modification and what physicochemical properties (e.g., electron-withdrawing or -donating groups, lipophilicity) are favorable for activity.

Illustrative Data from Related Oxazole Derivatives

While specific virtual screening campaigns for analogues of this compound are not extensively published, data from structurally related compounds highlight the potential of these computational approaches. For example, a study on oxazol-2-amine derivatives as FLT3 inhibitors identified potent compounds for acute myeloid leukemia (AML). nih.gov The table below shows the inhibitory activity of selected compounds from that study, illustrating how minor structural changes can significantly impact potency.

| Compound | Structure | FLT3 IC₅₀ (nM) | Molm-13 Proliferation Inhibition (%) at 100 nM | MV4-11 Proliferation Inhibition (%) at 100 nM |

|---|---|---|---|---|

| 5c | 5-(4-chlorophenyl)-N-phenyloxazol-2-amine | 1.5 | - | - |

| 7c | 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | 2.5 | 65.2 | 51.7 |

| 10c | 5-(4-bromophenyl)-N-phenyloxazol-2-amine | 1.4 | - | - |

| 11c | N-phenyl-5-(p-tolyl)oxazol-2-amine | 2.7 | - | - |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Proliferation data indicates the percentage reduction in cancer cell growth at a fixed concentration.

This data demonstrates that substitutions on the phenyl ring at the 5-position of the oxazole core are well-tolerated and can lead to potent inhibition of FLT3. mdpi.com A virtual screening effort for novel analogues of this compound could leverage these insights, exploring a wide range of substituents on both the phenyl ring and the 2-amino position to identify compounds with improved activity or selectivity.

| Compound | Substituent (R) | HCT116 IC₅₀ (µM) | MCF7 IC₅₀ (µM) |

|---|---|---|---|

| 6 | 4-Cl | >100 | 74.1 |

| 14 | 4-OH | 71.8 | >100 |

| Standard (5-Fluorouracil) | - | 12.7 | - |

| Standard (Tamoxifen) | - | - | 4.3 |

HCT116: human colorectal carcinoma; MCF7: human breast carcinoma. IC₅₀ values represent the concentration causing 50% inhibition of cell growth.

The findings show that a hydroxyl substituent (Compound 14) confers better activity against HCT116 cells, while a chloro substituent (Compound 6) is more effective against MCF7 cells. This type of structure-activity relationship data is fundamental for building predictive QSAR models and designing focused libraries for virtual screening.

By integrating these ligand-based computational strategies, researchers can efficiently navigate the vast chemical space to design novel analogues of this compound, optimizing for potency, selectivity, and other desirable drug-like properties.

Preclinical Investigations and Mechanistic Elucidation of 5 3,5 Difluorophenyl Oxazol 2 Amine Analogues

In Vitro Studies on Cellular Pathways and Molecular Targets

The in vitro evaluation of 5-(3,5-difluorophenyl)oxazol-2-amine analogues has identified several key molecular targets and cellular pathways through which they exert their effects. These studies are crucial for understanding the therapeutic potential of this class of compounds in various diseases, including cancer and infectious diseases.

A prominent analogue, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). nih.govmdpi.com This compound demonstrated inhibitory activity against both wild-type and mutated forms of FLT3. nih.gov In cell-based assays, it effectively inhibited the proliferation of FLT3-ITD positive AML cell lines, such as Molm-13 and MV4-11, and induced apoptosis. nih.govmdpi.com Further investigation revealed that this analogue also suppresses the expression of genes involved in DNA damage repair. nih.gov

In the realm of infectious diseases, certain oxadiazole analogues, which are structurally related to oxazoles, have shown potent activity against Mycobacterium tuberculosis. nih.govnih.govplos.org The mechanism of action for these compounds was confirmed to be the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall biosynthesis pathway. nih.govnih.govplos.org This targeted inhibition leads to the disruption of the mycobacterial cell wall, resulting in bactericidal activity. nih.gov

Other analogues, such as a series of diaryl oxazoles, have been shown to inhibit multiple protein kinases overexpressed in pancreatic cancer, including tyrosine receptor kinase B (TrkB), interleukin-1 receptor-associated kinase-4 (IRAK-4), and proto-oncogene Pim-1. researchgate.net Exposure of cancer cells to these compounds led to a cell cycle block in the S-phase, followed by apoptosis and necrosis. researchgate.net Furthermore, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. nih.gov

The inhibitory activities of various analogues are summarized in the table below.

| Compound Analogue | Target Cell Line/Enzyme | Biological Effect | IC50/MIC |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | Molm-13, MV4-11 (AML cells) | Inhibition of cell growth | <100 nM mdpi.com |

| 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives | M. tuberculosis H37Rv, NTM | Inhibition of mycobacterial growth | ≤0.03 µM nih.govnih.gov |

| Diaryl oxazole (B20620) analogue (PC-046) | Pancreatic cancer cells | Inhibition of protein kinases (TrkB, IRAK-4, Pim-1) | Not specified researchgate.net |

| Oxazolo[5,4-d]pyrimidine derivative (3g) | HT29 (colon adenocarcinoma) | Cytotoxic activity | 58.4 µM nih.gov |

| 5-Aryl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) | Enzyme inhibition | 12.8–99.2 µM mdpi.com |

In Vivo Efficacy Studies in Relevant Animal Models of Disease (e.g., inflammation, cancer, infection)

The promising in vitro results of this compound analogues have been further validated in several in vivo animal models, demonstrating their potential therapeutic efficacy in cancer, infectious diseases, and inflammation.

The anti-leukemic activity of the FLT3 inhibitor, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was confirmed in a xenograft mouse model using MV4-11 cells. nih.govmdpi.com The study reported significant tumor growth inhibition in the treated mice, underscoring the potential of this compound for AML therapy. nih.gov Similarly, a lipophilic prodrug of 5-fluoro-2'-deoxyuridine, when administered in a rabbit model with VX-2 tumors in the liver, showed a strong anticancer effect, with tumor growth rates significantly reduced compared to the untreated group. nih.gov

In the context of infectious diseases, a preclinical study of 3,5-diaryl-isoxazole analogues, which are structurally similar to the core scaffold, was conducted in a BALB/c mouse model of cutaneous leishmaniasis caused by Leishmania amazonensis. nih.gov Intralesional treatment with one of the analogues resulted in remarkably smaller lesions and a significant reduction in parasite load, indicating its potential as a treatment for this parasitic infection. nih.gov

The anti-inflammatory properties of related heterocyclic compounds have also been demonstrated in vivo. A study on novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine in a rat model of carrageenan-induced paw edema showed potent anti-inflammatory activity. mdpi.comresearchgate.net These compounds were more effective at reducing paw edema than the standard drug, indomethacin. mdpi.comresearchgate.net Another study using a diamine-PEGylated derivative of oleanolic acid also reported significant in vitro and in vivo anti-inflammatory effects. mdpi.com

A summary of the in vivo efficacy of these analogues is presented below.

| Compound Analogue | Animal Model | Disease Model | Key Finding |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | MV4-11 xenograft mice | Acute Myeloid Leukemia | Confirmed anti-leukemic activity and tumor growth inhibition. nih.govmdpi.com |

| 3,5-Diaryl-isoxazole analogue | BALB/c mice | Cutaneous Leishmaniasis | Significantly smaller lesions and reduced parasite load. nih.gov |

| Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | Wistar rats | Carrageenan-induced paw edema | Stronger anti-inflammatory activity than indomethacin. mdpi.comresearchgate.net |

| 3',5'-Dioctanoyl-5-fluoro-2'-deoxyuridine | Rabbits with VX-2 tumor | Hepatic Cancer | Strong anticancer effect on VX-2 tumors. nih.gov |

Comprehensive Mechanistic Insights into Biological Action and Disease Modulation

The therapeutic effects of this compound analogues are underpinned by distinct molecular mechanisms that modulate disease processes at a fundamental level.

For the anti-leukemic oxazole analogues, the primary mechanism is the inhibition of the FLT3 receptor tyrosine kinase. nih.govmdpi.com In FLT3-mutated AML, the constitutive activation of this kinase drives uncontrolled cell proliferation. nih.gov By inhibiting FLT3, these compounds block downstream signaling pathways, leading to a halt in cell proliferation and the induction of apoptosis. nih.govmdpi.com An additional mechanistic layer involves the suppression of DNA damage repair genes, which could enhance the cytotoxic effects of the compounds and potentially be exploited in combination therapies. nih.gov

In the case of the antitubercular oxadiazole analogues, the mechanism is the targeted disruption of the mycobacterial cell wall. nih.govnih.govplos.org These compounds act as inhibitors of DprE1, an enzyme crucial for the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), a precursor for major cell wall components like arabinogalactan (B145846) and lipoarabinomannan. nih.gov Inhibition of DprE1 effectively halts cell wall construction, leading to bacterial death. nih.gov

The anti-inflammatory actions of related compounds, such as the benzenesulfonamide derivatives, are linked to the suppression of pro-inflammatory mediators. mdpi.comresearchgate.net These compounds have been shown to reduce the levels of pro-inflammatory cytokines like TNF-α, IL-1α, IL-1β, and IL-6, as well as C-reactive protein (CRP). mdpi.comresearchgate.net They also demonstrated a reduction in COX-1 and COX-2 levels, key enzymes in the inflammatory cascade. mdpi.comresearchgate.net

The anticancer activity of diaryl oxazole analogues in pancreatic cancer is attributed to the inhibition of multiple protein kinases that are critical for tumor cell survival and proliferation. researchgate.net The resulting S-phase cell cycle arrest and subsequent apoptosis highlight a multi-pronged attack on cancer cell viability. researchgate.net

Exploration of Off-Target Interactions and Selectivity Profiles

The selectivity of a drug candidate is a critical determinant of its therapeutic index. For the this compound analogues, several studies have begun to explore their selectivity profiles.

The FLT3 inhibitor, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was noted to be a second-generation inhibitor with relatively low toxicity compared to multi-kinase inhibitors, suggesting a degree of selectivity for its primary target. mdpi.com It showed significantly less inhibition of cell growth in FLT3-null AML cell lines compared to FLT3-positive lines, further supporting its targeted action. mdpi.com

The antitubercular oxadiazole analogues demonstrated high selectivity for mycobacteria. nih.gov They were found to have no significant activity against a panel of other bacteria and fungi, indicating a specific mode of action against their intended target. nih.gov This selectivity is crucial for minimizing disruptions to the normal microbiome during treatment.

In the development of CDK inhibitors, selectivity is a major challenge due to the high homology among different cyclin-dependent kinases. Studies on 2,4,5-trisubstituted pyrimidine (B1678525) analogues, which share a heterocyclic core, revealed that minor structural modifications could significantly alter the selectivity profile between CDK9 and CDK2. cardiff.ac.uk For instance, a piperazine (B1678402) analogue showed approximately 90-fold selectivity for CDK9 over CDK2. cardiff.ac.uk

The table below provides a snapshot of the selectivity profiles for some of the discussed analogues.

| Compound Analogue Class | Primary Target | Selectivity Profile |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | FLT3 | More selective than first-generation FLT3 inhibitors; less activity against FLT3-null cells. mdpi.com |

| 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives | DprE1 (mycobacterial) | Selective for mycobacteria with no significant activity against other bacteria and fungi. nih.gov |

| 2,4,5-Trisubstituted pyrimidines | CDK9 | Selectivity against CDK2 varies with structural modifications; one analogue showed ~90-fold selectivity. cardiff.ac.uk |

Advanced Research Directions and Therapeutic Prospects for 5 3,5 Difluorophenyl Oxazol 2 Amine

Design and Synthesis of Next-Generation Oxazole-2-amine Compounds with Enhanced Efficacy and Specificity

The foundation of developing novel therapeutics lies in the strategic design and efficient synthesis of new chemical entities. For the oxazole-2-amine class, the goal is to create next-generation compounds with improved potency against specific biological targets while minimizing off-target effects. This is primarily achieved through the exploration of structure-activity relationships (SAR). ijrpr.comnih.gov

Synthetic strategies for oxazole (B20620) derivatives are well-established and often involve methods like the condensation of α-haloketones (such as 2-bromoacetophenones) with urea (B33335), or the dehydration of 2-acylaminoketones. researchgate.netijpsonline.com Modern approaches frequently employ microwave-assisted synthesis to improve reaction times and yields. ijpsonline.com For instance, a novel series of 1,3-oxazoles was successfully produced by condensing acetanilide (B955) with various amides using bromine as a catalyst. researchgate.net

Once a synthetic route is established, medicinal chemists create libraries of analogs to probe the SAR. This involves systematically modifying different parts of the molecule—in this case, the phenyl ring, the fluorine substituents, and the amine group—and evaluating the impact on biological activity. For example, in a study of 1,3-oxazole sulfonamides, it was discovered that analogs containing a halogenated aniline (B41778) moiety were the most active against cancer cell lines. nih.gov This highlights the critical role that specific substituents play in determining efficacy. The introduction of a cyclopropyl (B3062369) ring into drug candidates has also been shown to improve metabolic stability, bioavailability, and receptor selectivity. nih.gov By applying these principles, researchers can rationally design derivatives of 5-(3,5-Difluorophenyl)oxazol-2-amine to enhance target engagement and specificity.

Table 1: Structure-Activity Relationship (SAR) Insights for Oxazole Derivatives This table summarizes general findings from related oxazole compounds to guide the design of next-generation analogs.

| Structural Position of Modification | Modification Example | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Phenyl Ring Substituent | Addition of halogens (e.g., chloro, fluoro) to an aniline moiety | Increased anticancer activity in 1,3-oxazole sulfonamides. | nih.gov |

| Oxazole Ring Position 4 | Substitution with a p-substituted phenyl group | Showed antiprotozoal activity against Giardia lamblia. | ijpsonline.com |

| Amine Group (Position 2) | Conversion to an amide | Some steroidal benzamidothiazole derivatives showed moderate antiproliferative activity. | nih.gov |

| Overall Scaffold | Fusion with other heterocyclic rings (e.g., quinazoline) | Created dual inhibitors of EGFR and Src protein tyrosine kinases. | nih.gov |

Investigation of Combination Therapies and Synergistic Effects with Existing Therapeutic Agents

A powerful strategy in modern therapeutics is the use of combination therapies, where two or more drugs are administered together to achieve a greater effect than either agent alone (synergy). ijrpr.com This approach can enhance treatment efficacy, overcome drug resistance, and potentially allow for lower doses of each agent, thereby reducing side effects. Investigating this compound in combination with existing therapeutic agents is a critical research direction.

Given that many oxazole derivatives have shown promise as anticancer agents, a logical starting point is to combine them with standard-of-care chemotherapeutics or other targeted therapies. ijrpr.com For example, studies have demonstrated that certain natural compounds can synergistically enhance the anticancer effects of drugs like cisplatin (B142131) and doxorubicin. mdpi.com If this compound is found to inhibit a specific pathway, such as a protein kinase, it could be paired with a drug that targets a different, complementary pathway. nih.gov This dual-pronged attack can prevent cancer cells from developing resistance. The investigation of oxazole derivatives in combination therapies may reveal opportunities to enhance the effectiveness of current treatments. ijrpr.com

Table 2: Potential Combination Therapy Strategies for Oxazole-2-amine Scaffolds This table outlines theoretical combination approaches based on common mechanisms in oncology.

| Drug Class for Combination | Example Agent | Potential Synergistic Goal | Reference Principle |

|---|---|---|---|

| Standard Chemotherapy | Cisplatin, Doxorubicin | Enhance cytotoxic effects and overcome resistance mechanisms. | mdpi.com |

| Other Kinase Inhibitors | EGFR or RAF inhibitors | Block multiple nodes in a signaling pathway to prevent feedback activation. | nih.gov |

| DNA Damage Repair Inhibitors | PARP Inhibitors | Induce synthetic lethality in cancer cells with specific mutations. | ijrpr.com |

| Anti-angiogenic Agents | VEGFR Inhibitors | Simultaneously target tumor cell proliferation and the blood supply that sustains it. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Drug Repurposing

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new medicines. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby avoiding significant losses in time, money, and chemical resources. nih.govresearchgate.net

In the context of this compound, AI/ML can be applied in several key areas.

Compound Optimization: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity of novel derivatives before they are synthesized. researchgate.net By training a model on a dataset of known oxazole analogs and their activities, researchers can identify which structural modifications are most likely to improve efficacy and selectivity. Furthermore, AI can optimize the synthesis process itself. For example, a machine learning-driven workflow using a Bayesian optimization algorithm was successfully used to optimize a photoredox amine synthesis, a class of reaction relevant to this compound. nih.govacs.org

Drug Repurposing: AI algorithms excel at identifying new uses for existing drugs by analyzing complex biological data, including genomics, proteomics, and transcriptomics. nih.govresearchgate.net An AI platform could screen a virtual library containing this compound and its analogs against thousands of disease models to identify potential new therapeutic indications beyond its initial target. nih.gov This approach capitalizes on the known safety and manufacturing processes of existing compounds to speed up development. nih.gov

Table 3: AI and Machine Learning Applications in the Drug Discovery Pipeline

| Discovery Phase | AI/ML Application | Objective | Reference |

|---|---|---|---|

| Hit Identification | Virtual Screening | Screen large virtual libraries to identify initial compounds that bind to a target. | nih.gov |

| Lead Optimization | QSAR Modeling | Predict the potency and pharmacokinetic properties of new analogs to guide synthesis. | nih.govresearchgate.net |

| Synthesis | Bayesian Optimization | Optimize reaction conditions (e.g., temperature, solvents, concentration) for higher yield and lower cost. | nih.govchemrxiv.org |

| Lifecycle Management | Drug Repurposing | Analyze biological data to identify new diseases that could be treated by the compound. | researchgate.netnih.gov |

Development of Novel Assays and High-Throughput Screening Methodologies for Biological Evaluation

To evaluate the therapeutic potential of this compound and its derivatives, robust and efficient biological assays are essential. The development of novel assays, particularly those suited for high-throughput screening (HTS), allows for the rapid testing of thousands of compounds to identify promising drug candidates. nih.gov

Protein kinases are a major class of drug targets, and many heterocyclic compounds are designed as kinase inhibitors. nih.govnih.gov A variety of HTS assays have been developed specifically for this target class. nih.gov These include:

Microfluidic Mobility Shift Assays: These assays measure the change in mobility of a substrate upon phosphorylation by a kinase and can be performed with high reproducibility. nih.gov

Fluorescence/Luminescence-Based Assays: Technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), AlphaScreen®, and ADP-Glo™ are widely used. youtube.comwehi.edu.au They generate a light-based signal that correlates with enzyme activity, making them ideal for automated, large-scale screening.

Cell-Based Assays: Reporter gene assays, where kinase activity leads to the expression of a reporter protein like luciferase, provide a functional readout within a cellular context. youtube.com High-content imaging assays can also be used to visualize the effects of compounds on cellular processes. wehi.edu.au

The trend in assay development is toward miniaturization, moving from 96-well plates to 384- or 1536-well formats. youtube.comwehi.edu.au This significantly increases throughput, reduces the consumption of expensive reagents, and accelerates the drug discovery timeline. youtube.com

Table 4: High-Throughput Screening (HTS) Methodologies for Biological Evaluation

| Assay Technology | Principle | Typical Application | Reference |

|---|---|---|---|

| ADP-Glo™ Kinase Assay | Measures kinase activity by quantifying the amount of ADP produced. | Screening for kinase inhibitors. | wehi.edu.au |

| TR-FRET | Measures the proximity of two fluorescently labeled molecules (e.g., protein-protein interaction or antibody-substrate binding). | Kinase assays, protein-protein interaction assays. | youtube.comwehi.edu.au |

| AlphaScreen® / AlphaLISA® | Bead-based assay where binding of molecules brings beads into proximity, generating a luminescent signal. | Detecting protein interactions and cytokine release. | wehi.edu.au |

| CellTiter-Glo® | Measures the number of viable cells in culture based on quantifying ATP levels. | Assessing compound cytotoxicity and cell proliferation. | wehi.edu.au |

| Reporter Gene Assay | Measures the transcriptional activity of a pathway by linking it to the expression of a reporter gene (e.g., luciferase). | Functional screening in a cellular context. | youtube.com |

Potential for Lead Optimization and Pre-clinical Candidate Selection

Key objectives of lead optimization include:

Enhancing Potency and Efficacy: Modifications are made to maximize the compound's desired biological effect at the lowest possible concentration. patsnap.com

Improving Selectivity: The structure is refined to minimize interactions with unintended biological targets, which can cause side effects. researchgate.net For kinase inhibitors, achieving selectivity among the more than 500 human kinases is a significant challenge. nih.govresearchgate.net

Optimizing ADME Properties: The compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fine-tuned. This involves improving oral bioavailability, ensuring adequate distribution to the target tissue, and reducing the rate of metabolic clearance to achieve a suitable half-life. youtube.com Common strategies include adding polar groups to improve solubility or replacing metabolically vulnerable sites (e.g., a C-H bond) with more stable groups (e.g., a C-F bond). youtube.com

Reducing Toxicity: Changes are made to eliminate structural features associated with toxicity. For lipophilic amines, a common liability is the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmia. Reducing lipophilicity or the basicity of the amine can mitigate this risk. youtube.com

The process culminates in the selection of a pre-clinical candidate that demonstrates the best balance of potency, selectivity, and favorable pharmacokinetic and safety profiles. nih.govresearchgate.net

Table 5: Key Parameters in Lead Optimization and Pre-clinical Candidate Selection

| Parameter | Objective | Desired Outcome for Pre-clinical Candidate | Reference |

|---|---|---|---|

| Potency (e.g., IC₅₀/EC₅₀) | Maximize on-target activity. | High potency (typically nanomolar range) against the intended target. | patsnap.com |

| Selectivity | Minimize off-target activity. | High selectivity against related targets (e.g., other kinases) and safety-relevant targets (e.g., hERG). | researchgate.netresearchgate.net |

| Solubility | Ensure adequate dissolution for absorption. | Sufficient aqueous solubility for formulation and bioavailability. | youtube.com |

| Metabolic Stability | Reduce clearance by metabolic enzymes (e.g., Cytochrome P450). | Longer half-life in liver microsome assays, indicating slower clearance. | youtube.com |

| Permeability | Ensure absorption across the gut wall. | Good permeability in cellular models (e.g., Caco-2). | youtube.com |

| In Vivo Efficacy | Demonstrate the desired therapeutic effect in an animal model. | Significant, dose-dependent activity in a relevant disease model. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.